molecular formula C15H14N4O4S2 B3286633 2-((5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 832108-48-2

2-((5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B3286633
CAS No.: 832108-48-2
M. Wt: 378.4 g/mol
InChI Key: IPYKZLNKDDXYKU-UHFFFAOYSA-N
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Description

The compound 2-((5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (hereafter referred to as Compound A) belongs to a class of 1,3,4-oxadiazole derivatives characterized by their bioisosteric properties. The 1,3,4-oxadiazole ring and thioacetamide moiety enable hydrogen bonding with biological targets, enhancing pharmacological activity . Such compounds are widely explored for antimicrobial, anticancer, and enzyme-inhibitory applications. This article compares Compound A with structurally related derivatives, focusing on structural modifications, synthetic pathways, and biological outcomes.

Properties

IUPAC Name

2-[[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4S2/c1-21-10-5-9(6-11(7-10)22-2)13-18-19-15(23-13)25-8-12(20)17-14-16-3-4-24-14/h3-7H,8H2,1-2H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYKZLNKDDXYKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(O2)SCC(=O)NC3=NC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301139186
Record name 2-[[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]-N-2-thiazolylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301139186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832108-48-2
Record name 2-[[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]-N-2-thiazolylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832108-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]-N-2-thiazolylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301139186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves the following steps:

    Formation of 1,3,4-oxadiazole ring: The starting material, 3,5-dimethoxybenzoic acid, is reacted with hydrazine hydrate to form the corresponding hydrazide. This hydrazide is then cyclized with carbon disulfide in the presence of potassium hydroxide to form the 1,3,4-oxadiazole ring.

    Thioether formation: The oxadiazole derivative is then reacted with an appropriate thiol, such as 2-mercaptoacetic acid, to form the thioether linkage.

    Amidation: The final step involves the reaction of the thioether with thiazole-2-amine under suitable conditions to form the desired acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxadiazole ring or the thioether linkage, potentially leading to the formation of hydrazine derivatives or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazine derivatives and thiols.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

2-((5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential antimicrobial, anti-inflammatory, and anticancer activities. It has shown promising results in inhibiting the growth of various bacterial and fungal strains, reducing inflammation in animal models, and inducing apoptosis in cancer cell lines.

    Biological Studies: It is used as a probe to study the mechanisms of action of oxadiazole derivatives in biological systems.

    Chemical Biology: The compound serves as a tool to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: Potential use as a precursor for the synthesis of other biologically active compounds and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide involves several molecular targets and pathways:

    Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase, reducing inflammation.

    Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.

Comparison with Similar Compounds

Structural Modifications and Pharmacological Implications

Table 1: Structural and Pharmacological Comparison
Compound Name / ID Key Structural Features Biological Activity Reference
Compound A 3,5-Dimethoxyphenyl-oxadiazole + thiazol-2-yl acetamide Not explicitly reported (assumed broad) N/A
Compound 19 () Pyrimidinone core + trifluoromethyl benzothiazole CK1-specific kinase inhibition
Compound 2a/2b () Benzofuran-oxadiazole + chlorophenyl/methoxyphenyl Antimicrobial (Laccase catalysis)
Compound 4g () Acetamidophenoxy + ethoxybenzothiazole Not explicitly reported (high yield: 65%)
Compound 3a () Pyridine-oxadiazole + 3-nitrophenyl thiazole Acetylcholinesterase inhibition
4b-4d () Phthalazinone-oxadiazole + sulfamoyl/tolyl groups Anti-proliferative activity

Key Observations :

  • Substituent Effects :
    • The 3,5-dimethoxyphenyl group in Compound A may enhance lipophilicity and target binding compared to 3-nitrophenyl (Compound 3a) or benzofuran (Compound 2a) .
    • Trifluoromethyl in Compound 19 improves metabolic stability and kinase selectivity .
  • Heterocyclic Variations: Thiazole-2-yl in Compound A vs. benzothiazole in Compound 19: Smaller thiazole rings may reduce steric hindrance, favoring enzyme active-site penetration.

Key Observations :

  • Higher yields (e.g., 72–85%) are achieved with ultrasound-assisted methods (Compounds 4b-4d) compared to conventional reflux .

Physicochemical and Binding Properties

Table 3: Physicochemical and Docking Data
Compound Molecular Weight (g/mol) Predicted pKa Docking Observations Reference
Compound A ~376 (analogous to ) ~11.05 N/A N/A
Compound 9c () N/A N/A Binds via triazole and thiazole to α-glucosidase
Analog 376.39 11.05 N/A

Key Observations :

  • Compound A ’s 3,5-dimethoxyphenyl group likely increases hydrophobicity compared to 3,4-dimethoxy analogs (), affecting membrane permeability .
  • Docking studies (e.g., Compound 9c) suggest that triazole-thiazole hybrids adopt distinct binding modes compared to oxadiazole-thiazole systems like Compound A .

Biological Activity

The compound 2-((5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide , also known by its CAS number 838816-57-2, is a synthetic derivative that incorporates both oxadiazole and thiazole moieties. These structural features are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C20H19N3O6SC_{20}H_{19}N_{3}O_{6}S, with a molecular weight of 429.45 g/mol. The compound features a thiazole ring linked to an acetamide group and an oxadiazole ring substituted with a dimethoxyphenyl group.

Target Interactions

Compounds containing oxadiazole rings have been shown to interact with various biological targets. The mechanism of action typically involves:

  • Enzyme Inhibition : Many oxadiazole derivatives inhibit key enzymes involved in metabolic pathways. For instance, they can inhibit mycobacterial enoyl reductase (InhA), crucial for fatty acid biosynthesis in Mycobacterium species .
  • Receptor Modulation : The thiazole moiety can modulate receptor activity by binding to active or allosteric sites, influencing cellular signaling pathways.

Biochemical Pathways

The compound may affect several biochemical pathways depending on its specific targets. For example:

  • Apoptosis Induction : Compounds with similar structures have been reported to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .
  • Antimicrobial Activity : The presence of the oxadiazole ring contributes to antimicrobial properties against bacteria and fungi by disrupting cell wall synthesis or function .

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Reference
Compound AA431 (human epidermoid carcinoma)1.98 ± 1.22
Compound BJurkat (human T-cell leukemia)1.61 ± 1.92
Compound CU251 (human glioblastoma)<10

These findings suggest that the compound may have potent anticancer effects, potentially surpassing established chemotherapeutics like doxorubicin.

Antimicrobial Activity

The antimicrobial efficacy of similar oxadiazole derivatives has been extensively documented:

PathogenActivityReference
Mycobacterium bovis BCGStrong inhibition in both active and dormant states
Staphylococcus aureusModerate antibacterial activity observed
Candida albicansAntifungal activity noted in vitro

Case Studies

  • Antitubercular Activity : A study by Dhumal et al. demonstrated the effectiveness of thiazole-containing compounds against Mycobacterium bovis, highlighting the role of the oxadiazole-thiazole combination in enhancing antitubercular efficacy .
  • Cytotoxicity Assessment : In vitro studies on various cancer cell lines showed that derivatives with similar structural motifs induced apoptosis through mitochondrial pathways, indicating a promising approach for developing new cancer therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-((5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

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